molecular formula C26H23N5O4 B600830 Alogliptin Related Compound 18 CAS No. 1430222-09-5

Alogliptin Related Compound 18

カタログ番号: B600830
CAS番号: 1430222-09-5
分子量: 469.5
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alogliptin Related Compound 18 is a derivative of Alogliptin, which is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 inhibitor class. Alogliptin is used to manage blood sugar levels in patients with type 2 diabetes mellitus by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate glucose homeostasis .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Alogliptin Related Compound 18 involves several synthetic steps. One of the key intermediates in the synthesis is R-3-aminopiperidine dihydrochloride. The preparation method for this intermediate involves Hoffmann rearrangement of a racemic compound 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid. The reaction is carried out in an ethanol-water mixture, which is environmentally friendly and cost-effective .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using the same synthetic route with optimized reaction conditions to ensure high yield and purity. The overall yield of the intermediate R-3-aminopiperidine dihydrochloride can reach 89%-93%, making it suitable for mass production .

化学反応の分析

Types of Reactions

Alogliptin Related Compound 18 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and various solvents like ethanol and water for reaction media .

Major Products Formed

The major products formed from these reactions include the desired intermediate compounds that are further processed to obtain this compound with high chirality purity (ee value > 99.5%) .

科学的研究の応用

Clinical Efficacy

Efficacy in Glycemic Control :
Numerous studies have demonstrated the effectiveness of alogliptin in lowering hemoglobin A1c (HbA1c) levels. For instance, a randomized controlled trial showed that patients receiving alogliptin experienced a significant reduction in HbA1c compared to placebo over 26 weeks (−0.60% vs. placebo) . Furthermore, long-term studies indicated sustained improvements in glycemic control over 12 months without serious adverse events .

Combination Therapy :
Alogliptin is often used in combination with other antidiabetic agents such as metformin and sulfonylureas. Research indicates that adding alogliptin to metformin therapy significantly enhances glycemic control compared to metformin alone . In a study involving patients inadequately controlled on sulfonylurea monotherapy, the addition of alogliptin resulted in a notable HbA1c reduction (−0.53%) compared to placebo .

Safety Profile

The safety profile of alogliptin is generally favorable. In clinical trials, the incidence of hypoglycemia was low, with rates similar to those observed in placebo groups . Additionally, alogliptin has been associated with weight neutrality, which is advantageous for patients concerned about weight gain often seen with other diabetes medications .

Case Studies

Several case studies highlight the real-world applications of Alogliptin Related Compound 18:

  • Long-Term Efficacy :
    • A multi-center observational study tracked T2DM patients on alogliptin for 12 months. Results showed continuous HbA1c reduction and improvements in body weight and lipid profiles without serious adverse effects .
  • Elderly Population :
    • In a cohort study focusing on older adults with T2DM, alogliptin was well-tolerated and effective in managing blood glucose levels, demonstrating its applicability across diverse patient demographics .

Comparative Effectiveness

Alogliptin's effectiveness compared to other DPP-4 inhibitors has been evaluated through network meta-analyses. These analyses suggest that while all DPP-4 inhibitors share similar mechanisms, alogliptin may offer specific advantages in terms of safety and tolerability across various patient populations .

作用機序

Alogliptin Related Compound 18 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. These hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells, thereby regulating glucose levels in the blood .

類似化合物との比較

Similar Compounds

Similar compounds to Alogliptin Related Compound 18 include:

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Vildagliptin
  • Teneligliptin
  • Anagliptin

Uniqueness

This compound is unique due to its high chirality purity and specific synthetic route that ensures high yield and environmentally friendly production. Additionally, it exhibits a favorable pharmacokinetic profile and prolonged release pattern when formulated into nanoparticles .

生物活性

Alogliptin Related Compound 18 is a derivative of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

This compound functions by inhibiting the enzyme DPP-4. This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By increasing the levels of these hormones, this compound enhances insulin secretion from pancreatic beta cells and reduces glucagon secretion from alpha cells, leading to improved glycemic control .

Pharmacological Profile

The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics:

  • Absorption : Peak plasma concentrations occur within 1 to 2 hours post-administration, with an absolute bioavailability of approximately 100% .
  • Half-Life : The compound has a terminal half-life ranging from 12.4 to 21.4 hours, supporting once-daily dosing regimens .
  • Metabolism : Minimal metabolism occurs, with renal excretion accounting for approximately 76% of the dose .

Biological Activity and Efficacy

This compound has been extensively studied for its biological activity in various contexts:

  • Antidiabetic Effects : Clinical studies have shown that Alogliptin effectively reduces HbA1c levels in patients with type 2 diabetes. Reductions range from 0.5% to 0.8% depending on whether it is administered alone or in combination with other antidiabetic agents such as metformin or pioglitazone .
  • Synergistic Effects : Research indicates that when combined with other medications like metformin or sulfonylureas, Alogliptin produces additive or synergistic effects on glycemic control. For instance, a study demonstrated that the combination of Alogliptin and voglibose significantly increased plasma intact GLP-1 levels and improved overall diabetic indices in db/db mouse models .
  • Safety Profile : The safety profile of this compound is generally favorable, with few adverse effects reported. The most common side effects include gastrointestinal disturbances and skin reactions such as pruritus . Long-term studies indicate that it does not promote weight gain and is well-tolerated among patients .

Table: Summary of Key Studies on this compound

Study ReferenceStudy DesignPopulationKey Findings
Randomized Controlled TrialPatients with T2DSignificant reduction in HbA1c levels (0.5% - 0.8%)
Animal Model Studydb/db MiceSynergistic effects on insulin secretion when combined with voglibose
Long-term Safety StudyDiabetic PatientsWell-tolerated with minimal adverse effects over extended use

Case Study Example

A clinical trial involving patients with type 2 diabetes evaluated the efficacy of Alogliptin as an adjunct therapy to metformin. Over a period of 24 weeks, patients receiving Alogliptin showed a statistically significant reduction in HbA1c compared to those on metformin alone (−0.6% vs −0.3%, p<0.01). Additionally, there was a notable improvement in fasting plasma glucose levels and patient-reported outcomes regarding quality of life related to diabetes management .

特性

CAS番号

1430222-09-5

分子式

C26H23N5O4

分子量

469.5

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。